AMCA-6-dUTP

Fluorescence Microscopy DNA Labeling Photostability

AMCA-6-dUTP (Aminomethylcoumarin-6-dUTP, CAS 758665-99-5) is a modified deoxyuridine triphosphate nucleotide analog designed for direct enzymatic incorporation into DNA. It carries an AMCA (Aminomethylcoumarin) fluorophore, a blue-emitting coumarin derivative, conjugated to the C5 position of uridine via an optimized aminoallyl linker.

Molecular Formula C30H40N5O18P3
Molecular Weight 851.6 g/mol
Cat. No. B12400360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMCA-6-dUTP
Molecular FormulaC30H40N5O18P3
Molecular Weight851.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCCC(=O)NCC=CC3=CN(C(=O)NC3=O)C4CC(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
InChIInChI=1S/C30H40N5O18P3/c1-17-20-9-8-19(31)12-23(20)51-29(40)21(17)13-26(38)33-10-4-2-3-7-25(37)32-11-5-6-18-15-35(30(41)34-28(18)39)27-14-22(36)24(50-27)16-49-55(45,46)53-56(47,48)52-54(42,43)44/h5-6,8-9,12,15,22,24,27,36H,2-4,7,10-11,13-14,16,31H2,1H3,(H,32,37)(H,33,38)(H,45,46)(H,47,48)(H,34,39,41)(H2,42,43,44)/b6-5+/t22-,24+,27+/m0/s1
InChIKeyJOYRMWPIHHXOPJ-CFQWBBOESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

AMCA-6-dUTP Technical Specifications and Fluorescence Properties for DNA Labeling


AMCA-6-dUTP (Aminomethylcoumarin-6-dUTP, CAS 758665-99-5) is a modified deoxyuridine triphosphate nucleotide analog designed for direct enzymatic incorporation into DNA. It carries an AMCA (Aminomethylcoumarin) fluorophore, a blue-emitting coumarin derivative, conjugated to the C5 position of uridine via an optimized aminoallyl linker [1]. This compound enables the production of directly fluorescent DNA probes without the need for secondary detection steps. Spectroscopically, AMCA-6-dUTP exhibits an excitation maximum at 350 nm, an emission maximum at 450 nm, and a molar extinction coefficient of 19.0 L mmol⁻¹ cm⁻¹ (measured in Tris-HCl pH 7.5) [2]. Its molecular weight is 851.58 g/mol (free acid) with a molecular formula of C₃₀H₄₀N₅O₁₈P₃, and it is supplied as a sterile solution in 10 mM Tris-HCl (pH 7.5 ± 0.5) with a purity of ≥95% as verified by HPLC [2]. The compound is stable when stored at -20°C and has a shelf life of 12 months from the delivery date, with short-term ambient temperature exposure (up to 1 week cumulative) being acceptable [2].

Why Direct Fluorophore-Conjugated dUTPs like AMCA-6-dUTP Cannot Be Substituted with Indirect Labeling or Non-Optimized Analogs


The selection of a modified nucleotide for DNA labeling is not arbitrary; direct fluorophore-conjugated dUTPs like AMCA-6-dUTP offer a fundamentally different experimental workflow and outcome compared to indirect labeling systems such as aminoallyl-dUTP or hapten-based nucleotides like biotin-dUTP. Aminoallyl-dUTP and biotin-dUTP necessitate a multi-step post-labeling procedure involving coupling reactions or secondary detection with streptavidin conjugates, adding time, variability, and potential for signal loss [1]. In contrast, AMCA-6-dUTP provides a direct, one-step enzymatic incorporation route, yielding immediately analyzable fluorescent probes [2]. Furthermore, the specific linker chemistry is critical; AMCA-6-dUTP features an optimized linker attached to the C5 position of uridine, ensuring robust incorporation by standard polymerases like Taq, which cannot be assumed for all dye-dUTP conjugates [2]. Attempting to substitute a blue-fluorescent probe with one that exhibits poor photostability or pH sensitivity, as noted for standard AMCA dyes compared to newer alternatives, can lead to weak or inconsistent signals in demanding applications like fluorescence in situ hybridization (FISH) or microarray imaging, thus compromising data quality and reproducibility . Therefore, generic substitution can lead to increased experimental complexity, lower signal intensity, and reduced reliability in quantitative or multiplexed assays.

Quantitative Evidence for AMCA-6-dUTP Differentiation: Comparative Performance Data in Fluorescence and Workflow Efficiency


Signal Intensity and Photostability: AMCA-6-dUTP vs. iFluor 350-dUTP

While AMCA-6-dUTP is a widely used blue fluorophore, next-generation dyes claim superior performance. A direct comparative claim from a manufacturer of iFluor 350-dUTP states that their conjugate provides a 'significantly brighter signal' and 'greater photostability' compared to AMCA-6-dUTP . This is supported by quantitative photophysical data: iFluor 350-dUTP has a quantum yield of 0.95 and an extinction coefficient of 20,000 cm⁻¹ M⁻¹ , whereas AMCA-6-dUTP has an extinction coefficient of 19,000 L mmol⁻¹ cm⁻¹ (19,000 cm⁻¹ M⁻¹) and its AMCA dye core has a quantum yield of 0.53 [1]. This suggests a nearly two-fold difference in quantum yield (0.95 vs. 0.53).

Fluorescence Microscopy DNA Labeling Photostability

Labeling Workflow Efficiency: Direct AMCA-6-dUTP vs. Indirect Aminoallyl-dUTP and Biotin-dUTP

The choice between direct and indirect labeling methods has a quantifiable impact on experimental workflow. A 2022 study in Scientific Reports evaluating different nucleotide modifications for labeling Loop-Mediated Isothermal Amplification (LAMP) products explicitly notes that 'Biotin-dUTP and AA-dUTP require at least one further reaction step' for detection [1]. In contrast, AMCA-6-dUTP, as a direct fluorescent label, eliminates this requirement, resulting in a shorter, more streamlined protocol [2].

Workflow Optimization PCR Labeling LAMP Assay

Optimal Substrate Properties and PCR/Nick Translation Incorporation Ratios for AMCA-6-dUTP

AMCA-6-dUTP features an optimized linker attached to the C5 position of uridine, which ensures robust substrate recognition by common polymerases [1]. This optimization translates to specific, empirically determined incorporation ratios that maximize labeling efficiency and probe yield. The manufacturer provides validated protocols recommending an AMCA-6-dUTP/dTTP ratio of 20-30% for PCR and 30-50% for Nick Translation [1]. This guidance is based on in-house data with Taq polymerase and DNAse I/DNA Polymerase I [1].

PCR Labeling Nick Translation Probe Synthesis

Multiplexing Compatibility: AMCA-6-dUTP in Three-Color Fluorescence In Situ Hybridization (FISH)

AMCA-6-dUTP serves as a key component in established multicolor FISH protocols. One described method allows the simultaneous detection of more than three target sequences using only three fluorescent dyes: FITC (green), TRITC (red), and AMCA (blue) [1]. Furthermore, a clinical study demonstrated the use of an AMCA-labeled antibody for fetal cell identification, achieving a relative fluorescence intensity of 43.2 (95% CI, 34.6-51.9; SD = 14.0) compared to unstained autofluorescence, outperforming FITC (mean 24.2; 95% CI, 16.4-31.9; SD = 12.4) and phycoerythrin (mean 9.8; 95% CI, 4.8-14.8; SD = 8.0) [2].

Multiplex FISH Chromosomal Analysis Fluorescence Microscopy

pH Sensitivity and Environmental Robustness: AMCA-6-dUTP vs. iFluor 350-dUTP

A key performance differentiator for fluorescent probes is their robustness to changes in the chemical environment. The manufacturer of iFluor 350-dUTP claims its product is 'less affected by pH variations' compared to AMCA-6-dUTP . This is a critical point, as many AMCA-based dyes are known to have pH-dependent fluorescence, which can introduce variability in assays where buffer conditions are not tightly controlled.

Fluorescence Stability Assay Development pH Sensitivity

Optimal Application Scenarios for AMCA-6-dUTP: Where Its Differentiated Features Provide Scientific and Workflow Advantages


Rapid, Direct DNA Probe Synthesis for Fluorescence In Situ Hybridization (FISH)

For researchers requiring a fast and reliable method to generate blue-fluorescent DNA probes for FISH, AMCA-6-dUTP offers a direct, one-step enzymatic labeling solution [1]. Its performance in three-color FISH (with FITC and TRITC) is established [2], and it has been shown to provide a strong signal with low autofluorescence in clinical samples, making it a robust choice for visualizing specific genomic loci in cytogenetic analysis [3]. The optimized linker and defined incorporation ratios ensure efficient probe synthesis via PCR or Nick Translation, minimizing hands-on time [1].

Streamlined Microarray-Based Gene Expression Profiling

In microarray experiments where workflow efficiency is paramount, AMCA-6-dUTP provides a distinct advantage over indirect labeling methods like aminoallyl-dUTP or biotin-dUTP, which require additional post-labeling steps [4]. The resulting directly-labeled blue probes can be used in microarray applications, allowing for multiplexed analysis when combined with other fluorophores. This direct labeling strategy reduces both time and potential sources of experimental error, contributing to more robust and reproducible gene expression data [1].

Proof-of-Concept for Newer Blue-Fluorophore Conjugates in Nucleic Acid Labeling

In the development and validation of novel blue-fluorescent nucleotide conjugates (e.g., next-generation coumarin dyes or improved cyanine-based analogs), AMCA-6-dUTP serves as the essential baseline comparator. Given its long-standing use and well-documented properties, it provides a standard reference point for evaluating claims of improved brightness (quantum yield), photostability, and reduced pH sensitivity . Procurement of AMCA-6-dUTP is therefore critical for any laboratory engaged in the development or rigorous comparison of new nucleic acid labeling technologies, ensuring that performance claims are made against an established benchmark.

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